Dads-E
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
108736-70-5 |
|---|---|
Molecular Formula |
C30H48Cl2N2O2S2 |
Molecular Weight |
603.8 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-3-methoxy-13-methyl-2-[(3,3,10,10-tetramethyl-1,2,5,8-dithiadiazecan-5-yl)methyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one;dihydrochloride |
InChI |
InChI=1S/C30H46N2O2S2.2ClH/c1-28(2)18-31-13-14-32(19-29(3,4)36-35-28)17-21-15-24-20(16-26(21)34-6)7-8-23-22(24)11-12-30(5)25(23)9-10-27(30)33;;/h15-16,22-23,25,31H,7-14,17-19H2,1-6H3;2*1H/t22-,23+,25-,30-;;/m0../s1 |
InChI Key |
JEJDYDHMKHZVRL-HYPZIQOMSA-N |
SMILES |
CC1(CNCCN(CC(SS1)(C)C)CC2=C(C=C3CCC4C(C3=C2)CCC5(C4CCC5=O)C)OC)C.Cl.Cl |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=C(C=C34)CN5CCNCC(SSC(C5)(C)C)(C)C)OC.Cl.Cl |
Canonical SMILES |
CC1(CNCCN(CC(SS1)(C)C)CC2=C(C=C3CCC4C(C3=C2)CCC5(C4CCC5=O)C)OC)C.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-(2-methylene estrone 3-methyl ether)-3,3,10,10-tetramethyl-1,2-dithia-5,8-diazabicyclodecane DADS-E |
Origin of Product |
United States |
Synthetic Routes and Biogenesis of Diallyl Disulfide
Enzymatic Pathways in Natural Production
The natural synthesis of diallyl disulfide is a cascade of biochemical events initiated by physical damage to the plant tissue. This process ensures that the reactive and potent compounds are only released when the plant's integrity is compromised, serving as a defense mechanism.
Alliinase-Mediated Conversion of Alliin (B105686)
The primary precursor to diallyl disulfide in garlic is a stable, odorless amino acid derivative called alliin ((+)-S-allyl-L-cysteine sulfoxide). uliege.be When garlic cloves are crushed, cut, or otherwise damaged, cellular compartmentalization is disrupted, bringing alliin into contact with the enzyme alliinase (alliin lyase), which is located in the cell's vacuoles. uliege.be
Alliinase is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the rapid conversion of alliin into two intermediate molecules: allyl sulfenic acid and dehydroalanine. acs.orgnih.gov The PLP cofactor is crucial for this reaction, as it forms a Schiff base with the amino group of alliin, facilitating the elimination of the allyl sulfenic acid moiety. nih.govnih.gov
Precursor Transformation Mechanisms
The allyl sulfenic acid produced from the action of alliinase is highly unstable and reactive. Two molecules of allyl sulfenic acid spontaneously condense to form an unstable thiosulfinate known as allicin (B1665233) (diallyl thiosulfinate). mdpi.com Allicin is the principal compound responsible for the pungent odor of fresh garlic.
However, allicin itself is a transient molecule and readily undergoes further transformations. It decomposes to yield a variety of more stable organosulfur compounds, with diallyl disulfide being one of the major products. wikipedia.orgfrontiersin.org This decomposition can also lead to the formation of diallyl sulfide (B99878), diallyl trisulfide, and other related compounds. mdpi.com
The biosynthesis of the precursor, alliin, is also a subject of scientific investigation. Two primary pathways have been proposed for its formation in plants. One proposed route involves the direct S-allylation of a serine residue followed by oxidation to form the sulfoxide (B87167). Another suggested pathway proceeds through the alkylation of glutathione (B108866), followed by a series of enzymatic steps to ultimately yield alliin.
Laboratory Synthesis and Derivatization Approaches
The biological significance of diallyl disulfide has prompted the development of various laboratory methods for its synthesis and the creation of its analogs. These synthetic routes allow for the production of larger quantities of the compound for research and other applications.
Chemical Synthesis Methodologies for Diallyl Disulfide Analogs
Several chemical methods have been developed for the synthesis of diallyl disulfide and its analogs. A common industrial-scale approach involves the reaction of sodium disulfide with an allyl halide, such as allyl chloride or allyl bromide. wikipedia.org This reaction is typically carried out under an inert atmosphere at elevated temperatures.
To improve the efficiency and yield of this synthesis, various modifications have been introduced. Microwave-assisted organic synthesis has been employed to accelerate the reaction and improve yields. researchgate.net The use of phase transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction between the aqueous sodium disulfide and the organic allyl halide, leading to higher product yields. uliege.beresearchgate.net Researchers have also synthesized a range of diallyl disulfide analogs by modifying the allyl groups to investigate structure-activity relationships. nih.gov
| Synthesis Method | Reactants | Key Conditions | Typical Yield |
| Industrial Scale | Sodium disulfide, Allyl halide (e.g., allyl chloride) | 40-60 °C, Inert atmosphere | ~88% |
| Microwave-Assisted | Sodium disulfide, Allyl chloride | Microwave irradiation, Phase transfer catalyst (e.g., TBAB) | Up to 82.2% researchgate.net |
| Phase Transfer Catalysis | Sodium disulfide, Allyl bromide | Phase transfer catalyst (e.g., tetrabutylammonium bromide) | Varies with conditions |
Biocatalytic Synthesis Considerations
Biocatalysis offers a green and stereoselective alternative for the synthesis of organosulfur compounds. tandfonline.com While the direct biocatalytic synthesis of diallyl disulfide is not as common as chemical methods, enzymes are utilized in related transformations. For instance, oxidoreductases can be employed for the asymmetric oxidation of sulfides to chiral sulfoxides, a key structural feature in alliin. rsc.orgtudelft.nl The principles of biocatalysis, including the use of whole-cell systems or isolated enzymes like lipases and oxidases, are being explored for the synthesis of various sulfur-containing molecules, which could be adapted for diallyl disulfide or its precursors. rsc.orgnih.gov The enzymatic resolution of racemic intermediates is another biocatalytic strategy that can be applied to produce enantiomerically pure starting materials for the synthesis of specific alliin stereoisomers. uliege.be
Metabolic Transformations and Derivative Formation In Vivo
Upon consumption, diallyl disulfide undergoes extensive metabolism in the body. It is rapidly absorbed and transformed into various metabolites, which are then distributed to different tissues. The biotransformation of diallyl disulfide is a key aspect of its biological activity.
In the human body, diallyl disulfide is metabolized into several key compounds. One of the primary initial steps is the reduction of the disulfide bond to form allyl mercaptan (AM). researchgate.net This can be followed by methylation to produce allyl methyl sulfide (AMS). researchgate.net Further oxidation of AMS leads to the formation of allyl methyl sulfoxide (AMSO) and subsequently allyl methyl sulfone (AMSO2). researchgate.net These metabolites have been detected in various bodily fluids, including plasma and urine, following the ingestion of garlic or diallyl disulfide. researchgate.net
The metabolism of diallyl disulfide is mediated by various enzyme systems. Cytochrome P450 (CYP) enzymes, particularly the CYP2E1 isoform, are involved in the oxidation of diallyl disulfide. nih.gov Flavin-containing monooxygenases (FMOs) may also play a role in its metabolism. nih.gov The interaction of diallyl disulfide and its metabolites with these enzyme systems is a critical area of research for understanding its biological effects.
Molecular Mechanisms of Diallyl Disulfide Action in Biological Systems
Cellular and Subcellular Target Interactions
Diallyl disulfide (DADS) is a significant organosulfur compound derived from garlic that engages with a variety of cellular and subcellular targets, initiating a cascade of biological effects. frontiersin.orgresearchgate.net Its reactivity, particularly towards sulfur-containing molecules, underpins many of its molecular actions. These interactions range from direct chemical modification of proteins to the modulation of complex regulatory systems within the cell.
Modification of Thiol-Containing Proteins
A primary mechanism of action for diallyl disulfide and its related compounds, such as allicin (B1665233), involves the modification of proteins containing thiol (-SH) groups, specifically on cysteine residues. nih.govresearchgate.netnih.gov This interaction, known as S-thioallylation, is a form of post-translational modification where an allylmercapto group (-S-allyl) is covalently attached to the protein's cysteine thiol. nih.govresearchgate.net
This reaction can significantly alter the structure and function of the target protein. researchgate.net The reactivity of these organosulfur compounds leads to the formation of a disulfide bond between the compound and the protein, which can disrupt native disulfide bonds within the protein or block active sites. nih.gov This modification can lead to an unfolding of the protein, triggering a disulfide stress response within the cell. nih.govmdpi.com Research has identified numerous proteins that are susceptible to S-thioallylation, including enzymes involved in metabolism, antioxidant defense, and protein biosynthesis. nih.govmdpi.com For example, key metabolic enzymes and translation factors have been shown to be modified at their conserved cysteine residues. nih.gov This thiol modification is a critical event that can lead to the modulation of enzymatic activity and the perturbation of cellular signaling pathways.
Induction of Protein Aggregation
The chemical modification of proteins by DADS and its metabolites can lead to unfolding and subsequent aggregation. researchgate.net When proteins lose their native conformation due to stresses like S-thioallylation, they may expose hydrophobic regions that can interact with other unfolded proteins, leading to the formation of aggregates. researchgate.net This process is particularly relevant in the context of cellular stress responses. For instance, allicin-induced protein modifications have been shown to trigger protein aggregation, which in turn activates the heat shock response. researchgate.net
In the context of autophagy, a cellular recycling process, DADS has been observed to influence the aggregation of specific proteins like p62. nih.gov Autophagy involves the degradation of cellular components, including aggregated proteins. Studies have shown that while DADS can promote autophagy, it can also lead to an increase in the expression of the p62 protein, which is typically involved in targeting proteins for degradation and can be a marker for autophagy flux. nih.gov Furthermore, some research has explored the potential of DADS and its derivatives to interfere with the aggregation of proteins associated with neurodegenerative diseases, such as amyloid-beta plaques. researchgate.net
Enzymatic Activity Modulation
Diallyl disulfide is a potent modulator of a wide range of enzymatic activities, a key mechanism underlying its biological effects. nih.gov It influences enzymes involved in detoxification, carcinogen metabolism, and programmed cell death. frontiersin.orgnih.gov
One of the most well-documented effects of DADS is the induction of phase II detoxification enzymes. nih.gov These enzymes, such as Glutathione (B108866) S-transferase (GST), play a crucial role in cellular protection by conjugating electrophilic toxins, making them more water-soluble and easier to excrete. wikipedia.org DADS has been shown to significantly increase the activity of GST and other phase II enzymes in various tissues. nih.gov Conversely, DADS can inhibit the activity of phase I enzymes, such as certain cytochrome P450 (CYP) isoenzymes like CYP2E1. nih.gov These enzymes are often responsible for activating pro-carcinogens into their ultimate carcinogenic forms. By inhibiting these enzymes, DADS can prevent the metabolic activation of harmful substances. nih.govdoi.org
DADS also plays a role in apoptosis by modulating the activity of caspases, which are key proteases in the apoptotic cascade. Specifically, DADS has been found to activate caspase-3, a critical executioner caspase. nih.gov This activation leads to the cleavage of specific cellular substrates, such as poly(ADP-ribose) polymerase (PARP), ultimately resulting in the dismantling of the cell. nih.gov
Table 1: Enzymes Modulated by Diallyl Disulfide (DADS)
| Enzyme Class | Specific Enzyme(s) | Effect of DADS | Biological Consequence |
|---|---|---|---|
| Phase II Detoxification Enzymes | Glutathione S-transferase (GST), Quinone reductase, UDP-glucuronosyltransferase | Induction/Activation | Enhanced detoxification of carcinogens and toxins. nih.govwikipedia.org |
| Phase I Metabolism Enzymes | Cytochrome P450 (e.g., CYP2E1) | Inhibition | Decreased activation of pro-carcinogens. nih.gov |
| Apoptotic Proteases | Caspase-3 | Activation | Induction of apoptosis (programmed cell death). nih.gov |
| Antioxidant Enzymes | Catalase, Superoxide (B77818) dismutase (SOD), Glutathione peroxidase | Upregulation/Enhanced Activity | Increased defense against oxidative stress. frontiersin.orgmdpi.com |
Quorum-Sensing Gene Regulation
Diallyl disulfide interferes with bacterial communication, a process known as quorum sensing (QS). This is particularly well-studied in the opportunistic pathogen Pseudomonas aeruginosa. frontiersin.orgnih.gov Quorum sensing allows bacteria to coordinate gene expression in a cell-density-dependent manner, regulating virulence factors, biofilm formation, and motility. researchgate.net
DADS has been shown to inhibit the production of virulence factors in P. aeruginosa without affecting bacterial growth. frontiersin.orgnih.gov It achieves this by down-regulating the expression of key genes within the three main QS systems: las, rhl, and pqs. frontiersin.org Studies using real-time q-PCR and RNA sequencing have demonstrated that DADS significantly reduces the transcription levels of master regulatory genes, including lasI, lasR, rhlI, rhlR, pqsA, and pqsR. frontiersin.orgnih.gov The inhibition of these regulatory genes leads to a subsequent decrease in the expression of virulence genes that they control, such as those responsible for producing elastase, pyocyanin, and components of the biofilm matrix. frontiersin.orgnih.govresearchgate.net This anti-quorum sensing activity represents a significant mechanism of DADS's antimicrobial action, effectively disarming the pathogen rather than killing it directly.
Table 2: Quorum-Sensing Genes in P. aeruginosa Down-regulated by Diallyl Disulfide (DADS)
| Quorum-Sensing System | Gene | Function | Effect of DADS |
|---|---|---|---|
| las System | lasI | Autoinducer synthase | Down-regulated |
| lasR | Transcriptional regulator | Down-regulated | |
| rhl System | rhlI | Autoinducer synthase | Down-regulated |
| rhlR | Transcriptional regulator | Down-regulated | |
| pqs System | pqsA | Biosynthesis of PQS signal | Down-regulated |
| pqsR | Transcriptional regulator | Down-regulated |
Intracellular Signaling Pathway Modulation
Beyond direct interactions with proteins and enzymes, diallyl disulfide exerts significant influence by modulating complex intracellular signaling pathways. These pathways are central to cellular processes such as inflammation, proliferation, and survival.
Nuclear Factor-Kappa B (NF-κB) Signaling Perturbation
The Nuclear Factor-Kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response and cell survival. nih.gov In many pathological states, including chronic inflammation and cancer, the NF-κB pathway is constitutively active. nih.gov Diallyl disulfide has been shown to be a potent inhibitor of this pathway. nih.govnih.gov
Under normal conditions, the NF-κB complex is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. nih.govnih.gov Upon receiving an inflammatory stimulus, IκB is phosphorylated and degraded, allowing the NF-κB complex (most commonly the p65/p50 heterodimer) to translocate into the nucleus. nih.gov Once in the nucleus, it binds to DNA and activates the transcription of pro-inflammatory and pro-survival genes. nih.gov
Research indicates that DADS can suppress NF-κB activation. mdpi.comnih.gov It has been shown to inhibit the phosphorylation of IκBα and reduce the nuclear translocation and activity of NF-κB. nih.govnih.gov In some contexts, this inhibition is linked to DADS's ability to suppress upstream regulators of NF-κB, such as Glycogen Synthase Kinase-3β (GSK-3β). nih.gov By perturbing the NF-κB signaling cascade, DADS can diminish the expression of inflammatory mediators and abolish apoptosis resistance, contributing to its anti-inflammatory and chemopreventive properties. nih.govmdpi.comnih.gov
Reactive Oxygen Species (ROS) Signaling Dynamics
Diallyl disulfide (DADS), a principal organosulfur compound derived from garlic, demonstrates significant interaction with cellular redox systems, particularly through the modulation of reactive oxygen species (ROS) signaling. Research indicates that a primary and early cellular response to DADS exposure is a marked increase in intracellular ROS production. aacrjournals.orgnih.gov This oxidative burst has been observed to reach its peak within 30 minutes of treatment in neuroblastoma cells, leading to subsequent oxidative damage to cellular components like proteins and lipids. aacrjournals.org
The induction of ROS is not merely a cytotoxic side effect but a critical signaling event that mediates the biological activities of DADS. aacrjournals.org For instance, the pro-apoptotic effects of DADS are shown to be highly dependent on this initial increase in oxidative stress. aacrjournals.orgnih.gov The generated ROS activate redox-sensitive downstream signaling cascades, a key example being the c-Jun NH2-terminal kinase (JNK)/c-Jun pathway. aacrjournals.org Activation of this pathway is a crucial step in committing cells to apoptosis following DADS treatment. The pivotal role of ROS in this process is underscored by findings that the use of antioxidants, such as N-acetyl cysteine (NAC), can completely abrogate DADS-induced apoptosis and cell cycle arrest, confirming that the compound's effects are mediated through oxidative stress. nih.gov
Conversely, in certain contexts, DADS has demonstrated antioxidant-like effects. In a model using human Barrett's epithelial cells, DADS was found to inhibit the production of ROS induced by deoxycholic acid, suggesting a capacity to mitigate inflammation-associated oxidative stress. nih.gov This dual role, either generating or quenching ROS depending on the cellular environment, highlights the complexity of DADS's interaction with cellular redox signaling.
Table 1: Effect of Diallyl Disulfide (DADS) on ROS-Mediated Cellular Events
| Cell Line | Experimental Observation | Downstream Effect | Reference |
|---|---|---|---|
| SH-SY5Y (Neuroblastoma) | Maximum ROS production within 30 minutes of DADS treatment. | Activation of JNK/c-Jun pathway, leading to apoptosis. | aacrjournals.org |
| A549 (Lung Carcinoma) | Significant increase in intracellular ROS less than 0.5h after DADS treatment. | Induction of G2/M cell cycle arrest and apoptosis. | nih.gov |
| BAR-T (Barrett's Epithelial) | Inhibition of deoxycholic acid-induced ROS production. | Anti-inflammatory effect. | nih.gov |
Nrf2/ARE Pathway Activation and Downstream Target Gene Regulation (e.g., NQO1)
A central mechanism for cellular protection against oxidative stress involves the Nuclear factor E2-related factor 2 (Nrf2) pathway. Diallyl disulfide is a potent activator of this defensive signaling cascade. nih.govnih.gov DADS facilitates the nuclear translocation of Nrf2, a transcription factor that, under basal conditions, is sequestered in the cytoplasm. nih.govnih.gov By promoting its accumulation in the nucleus, DADS initiates the transcription of a suite of cytoprotective genes.
Upon translocation, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the up-regulation of numerous phase II detoxification and antioxidant enzymes. nih.govnih.gov Research has consistently shown that DADS treatment significantly boosts the expression and activity of key Nrf2 target genes. nih.govresearchgate.net Among the most studied of these are NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutathione S-transferases (GSTs). nih.govnih.govresearchgate.net For example, in macrophages, DADS was found to significantly increase the transcription of NQO1, HO1, and γ-GCSc. nih.gov This activation of the Nrf2/ARE pathway is a critical component of the protective effects of DADS against chemical-induced toxicity and oxidative damage. nih.gov
p53 and p21 Protein Pathway Influence
The tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, form a critical axis for regulating cell cycle progression and apoptosis. Diallyl disulfide has been shown to directly influence this pathway. nih.govspandidos-publications.com Multiple studies have demonstrated that DADS treatment leads to an increase in both the mRNA and protein levels of p53 and p21 in various cancer cell lines. nih.gov
The activation of the p53/p21 pathway is a key molecular event underlying the anti-proliferative effects of DADS. spandidos-publications.comresearchgate.net Specifically, the up-regulation of p21 is instrumental in the induction of cell cycle arrest, most notably at the G2/M phase, which is a hallmark effect of DADS in cancer cells. spandidos-publications.comresearchgate.net This halt in cell cycle progression provides an opportunity for DNA repair or, if the damage is too severe, for the initiation of apoptosis. Interestingly, the influence of DADS on p21 expression is not exclusively dependent on p53. In certain human colon tumor cell lines that have mutated or absent p53, DADS was still able to induce p21 expression. oup.com This p53-independent up-regulation of p21 has been linked to another mechanism of DADS action: the modulation of histone acetylation. DADS was found to induce hyperacetylation of histones, which can alter gene expression and may be responsible for the increased transcription of the p21 gene in these specific cases. oup.com
Regulation of Metabolic Processes
Glucose Uptake and Lactate Production Modulation in Pathological States
Diallyl disulfide exerts significant regulatory effects on cellular metabolism, particularly on glucose utilization in pathological states such as cancer. A common characteristic of many cancer cells is a high rate of aerobic glycolysis, known as the Warburg effect, where cells preferentially metabolize glucose to lactate even in the presence of oxygen. DADS has been shown to counteract this metabolic phenotype.
In studies involving breast cancer stem cells (BCSCs) and gastric cancer cells, DADS treatment led to a marked suppression of glucose metabolism. nih.govresearchgate.netresearchgate.net This was evidenced by a decrease in glucose consumption from the culture medium and a corresponding reduction in the production and secretion of lactate. nih.govresearchgate.net By inhibiting this key metabolic pathway, DADS can disrupt the energy supply required for rapid cancer cell proliferation.
Table 2: Impact of Diallyl Disulfide (DADS) on Aerobic Glycolysis
| Cell Type | Effect on Glucose Consumption | Effect on Lactate Production | Reference |
|---|---|---|---|
| Breast Cancer Stem Cells | Suppressed | Suppressed | nih.govresearchgate.net |
| Gastric Cancer Cells | Suppressed (indicated by higher glucose in media) | Suppressed | researchgate.net |
Impact on Pyruvate Kinase M2 (PKM2) and AMP-activated Protein Kinase (AMPK) Signaling
The metabolic reprogramming effects of diallyl disulfide are mediated through its interaction with key regulatory enzymes and signaling pathways. Two such critical targets are Pyruvate Kinase M2 (PKM2) and AMP-activated Protein Kinase (AMPK). nih.govnih.gov PKM2 is an isoform of pyruvate kinase that is highly expressed in cancer cells and plays a crucial role in orchestrating the metabolic shift towards aerobic glycolysis. AMPK, on the other hand, is a central energy sensor that regulates cellular metabolism in response to energy status.
Research has identified that DADS can directly target the CD44/PKM2/AMPK signaling axis in breast cancer stem cells. nih.govresearchgate.net By inhibiting this pathway, DADS disrupts the metabolic advantages of these cells, contributing to the suppression of their stem-like properties, proliferation, and metastasis. nih.gov Clinical data from breast cancer patients has shown that the expression levels of PKM2 and AMPK are positively correlated and associated with poorer survival outcomes, highlighting the therapeutic relevance of targeting this pathway with compounds like DADS. nih.gov
Influence on Iron Homeostasis (Ferritin and Transferrin Receptor Genes)
Beyond its effects on energy metabolism, diallyl disulfide also modulates cellular iron homeostasis. It influences the expression of key genes involved in iron storage and transport. nih.gov Studies conducted in rat liver and rat liver epithelial cells have shown that DADS stimulates the gene expression of ferritin, the primary intracellular iron storage protein. nih.gov
Specifically, DADS treatment resulted in a significant increase in the messenger RNA (mRNA) levels of both the heavy (H) and light (L) chains of ferritin. nih.gov In vitro, H-ferritin mRNA increased by 1.9-fold, while L-ferritin mRNA increased by 1.5-fold. nih.gov In vivo, the effect was even more pronounced, with a 3-fold increase observed for both H- and L-ferritin mRNA in the liver of rats administered DADS. nih.gov Concurrently, DADS was also found to enhance the expression of the transferrin receptor, which is responsible for the uptake of iron into cells. nih.gov Further studies in Caco-2 intestinal cells suggest DADS may also modestly induce the expression of ferroportin, the protein responsible for exporting iron from cells into the circulation. nih.gov These findings collectively indicate that DADS can actively modify iron homeostasis by modulating the expression of critical regulatory genes. nih.gov
Chromosomal and Genetic Material Interactions
Diallyl disulfide (DADS), a prominent organosulfur compound derived from garlic, has been the subject of research regarding its interactions with chromosomal and genetic material. Studies have explored its capacity to induce DNA damage and elicit cellular responses, as well as its effects on chromosomal structure, such as the induction of aberrations and sister chromatid exchanges.
DNA Damage Induction and Related Cellular Responses
Diallyl disulfide has been shown to induce DNA damage, which can contribute to the inhibition of cancer cell growth and apoptosis. nih.gov In colorectal cancer cells, DADS treatment has been observed to enhance DNA damage. nih.gov The underlying mechanism for this involves the inhibition of the pentose phosphate pathway (PPP), which is crucial for nucleotide synthesis and, consequently, DNA damage repair. nih.gov By suppressing the PPP, DADS decreases the availability of 5-phosphate ribose, a key component for nucleotide synthesis, thereby hindering the cell's ability to repair DNA damage. nih.gov
Furthermore, DADS has been found to accelerate the degradation of POU2F1 protein by increasing its K48-linked ubiquitination in colorectal cancer cells. nih.gov This action suppresses the synthesis of phosphoribosyl pyrophosphate (PRPP) and nucleoside metabolism, further contributing to the inhibition of DNA damage repair and the growth of these cells. nih.gov The induction of DNA damage and the subsequent genomic instability are linked to the triggering of apoptosis in various cancer cells. nih.gov
In the context of environmentally induced carcinogenesis, DADS has demonstrated a protective role. For instance, it has been shown to suppress DNA single-strand breaks induced by carcinogens like benzo[a]pyrene (B[a]P). nih.govfrontiersin.org This suggests that DADS can interfere with the early stages of cancer initiation by mitigating DNA damage caused by environmental toxins. nih.govfrontiersin.org
Table 1: Research Findings on Diallyl Disulfide and DNA Damage
| Cell Line | Observed Effect | Mechanism | Reference |
|---|---|---|---|
| Colorectal Cancer Cells | Enhanced DNA damage and growth inhibition | Inhibition of the pentose phosphate pathway and promotion of POU2F1 ubiquitination | nih.gov |
| Normal Cell Lines | Inhibition of BaP-induced DNA damage | Suppression of DNA single-strand breaks | nih.govfrontiersin.org |
Chromosome Aberration and Sister Chromatid Exchange Induction
Research has demonstrated that diallyl disulfide can induce both chromosome aberrations and sister chromatid exchanges (SCEs) in mammalian cells. nih.govnih.gov A study utilizing Chinese hamster ovary (CHO) cells found that DADS was genotoxic, causing these chromosomal alterations. nih.gov
The study highlighted that DADS is more potent in inducing these effects compared to diallyl sulfide (B99878) (DAS), another organosulfur compound from garlic. nih.gov DADS exhibited activity at concentrations below 10 micrograms/ml, whereas DAS required concentrations of 300 micrograms/ml and above to produce any effect. nih.gov
The addition of a rat liver S-9 activation fraction, which simulates metabolic activation, had a complex and non-consistent impact on the genotoxicity of DADS. nih.gov While it enhanced the generation of chromosome aberrations induced by DADS, it reduced the induction of SCEs. nih.gov
Table 2: Genotoxic Effects of Diallyl Disulfide in Chinese Hamster Ovary (CHO) Cells
| Genetic Endpoint | Observation | Comparative Potency | Effect of S-9 Activation | Reference |
|---|---|---|---|---|
| Chromosome Aberrations | Induced by DADS | More active than diallyl sulfide | Enhanced | nih.gov |
| Sister Chromatid Exchanges (SCEs) | Induced by DADS | More active than diallyl sulfide | Reduced | nih.gov |
Preclinical Biological Activities and Mechanistic Investigations of Diallyl Disulfide
Anti-Inflammatory Activities
DADS has demonstrated notable anti-inflammatory effects across various preclinical models. Its mechanisms of action are multifaceted, involving the suppression of key inflammatory molecules, mitigation of oxidative stress-induced inflammation, and modulation of immune cell responses.
Suppression of Inflammatory Mediators (e.g., Cytokines)
A primary mechanism by which DADS exerts its anti-inflammatory effects is through the inhibition of pro-inflammatory mediators. In a study involving lipopolysaccharide (LPS)-activated BV2 microglia, pretreatment with DADS significantly inhibited the excessive production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) in a dose-dependent manner. nih.govosti.gov This inhibition was associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. nih.govosti.gov
Furthermore, DADS has been shown to attenuate the production of several pro-inflammatory cytokines and chemokines. In the same LPS-stimulated BV2 microglia model, DADS suppressed the expression of interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and monocyte chemoattractant protein-1 (MCP-1). nih.govnih.govosti.gov These findings highlight DADS's ability to interfere with key signaling pathways, such as the nuclear factor-kappaB (NF-κB) pathway, which is crucial in regulating the inflammatory response. nih.govosti.gov In a rat model of emphysema induced by cigarette smoke extract, DADS treatment markedly decreased the levels of TNF-α, IL-1β, and IL-6 in lung tissue. mdpi.com
Table 1: Effect of Diallyl Disulfide on Inflammatory Mediators in LPS-Stimulated BV2 Microglia
| Mediator | Concentration of DADS | Observed Effect | Reference |
|---|---|---|---|
| Nitric Oxide (NO) | Dose-dependent | Significant inhibition of excessive production | nih.govosti.gov |
| Prostaglandin E₂ (PGE₂) | Dose-dependent | Significant inhibition of excessive production | nih.govosti.gov |
| Interleukin-1β (IL-1β) | Not specified | Attenuation of production | nih.govnih.govosti.gov |
| Tumor Necrosis Factor-α (TNF-α) | Not specified | Attenuation of production | nih.govnih.govosti.gov |
Attenuation of Oxidative Stress-Induced Inflammation
Oxidative stress is a key contributor to the inflammatory process. DADS has been shown to mitigate inflammation by targeting oxidative stress. It can reduce the levels of reactive oxygen species (ROS), thereby preventing the activation of pro-inflammatory signaling pathways. nih.gov For instance, in human Barrett's epithelial cells, DADS was found to reduce deoxycholic acid-induced ROS levels. nih.gov The interplay between DADS's antioxidant and anti-inflammatory actions is evident in its ability to deactivate the redox-sensitive pro-inflammatory NF-κB pathway. nih.gov
Immunomodulatory Effects on Immune Cell Populations
DADS also exhibits immunomodulatory effects by influencing the circulating numbers of various immune cell populations. In a study on rats, oral administration of DADS led to a dose- and time-dependent decrease in the number of total white blood cells, total lymphocytes, and monocytes. nih.gov Specifically, within the lymphocyte subsets, the circulating numbers of T-lymphocytes and B-lymphocytes were significantly reduced. nih.gov Interestingly, the number of natural killer (NK) cells was not affected. nih.gov This suggests that DADS may selectively modulate the adaptive immune response.
Table 2: Immunomodulatory Effects of Diallyl Disulfide on Circulating Immune Cells in Rats
| Immune Cell Population | Dosage of DADS (mg/kg BW) | Time Point (hours) | Observed Effect | Reference |
|---|---|---|---|---|
| Total White Blood Cells | 10, 20, 40 | 4 | Dose-dependent decrease | nih.gov |
| Total Lymphocytes | 10, 20, 40 | 4 | Dose-dependent decrease | nih.gov |
| Monocytes | 10, 20, 40 | 4 | Dose-dependent decrease | nih.gov |
| T-Lymphocytes | 10, 20, 40 | 4 | Significant dose-dependent reduction | nih.gov |
| B-Lymphocytes | 10, 20, 40 | 4 | Significant dose-dependent reduction | nih.gov |
Antioxidant Properties
The antioxidant capacity of DADS is a cornerstone of its beneficial biological activities. It acts through direct scavenging of reactive oxygen species and by bolstering the body's endogenous antioxidant defense systems.
Scavenging of Reactive Oxygen Species (ROS)
Preclinical studies have demonstrated that DADS can directly scavenge ROS. This activity helps to protect cells and tissues from oxidative damage. nih.gov In vitro research has shown that DADS can reduce ROS levels in various cell types, including bone marrow mesenchymal stem cells treated with IL-1β. nih.gov
Enhancement of Endogenous Antioxidant Enzyme Systems (e.g., GST, Catalase, HO-1, SOD)
A significant aspect of DADS's antioxidant activity is its ability to enhance the body's own antioxidant defenses. DADS can activate a range of antioxidant enzymes, including glutathione (B108866) S-transferase (GST), catalase, heme oxygenase-1 (HO-1), and superoxide (B77818) dismutase (SOD). nih.gov These enzymes play a critical role in converting peroxides and other reactive species into less harmful substances. nih.gov
The activation of these enzymes is often mediated through the nuclear factor-erythroid-2-related factor 2 (Nrf2) pathway. nih.govacs.org DADS has been shown to promote the stability and nuclear translocation of Nrf2, leading to the increased transcription of antioxidant enzymes. nih.gov For example, treatment with DADS significantly increased Nrf2 and HO-1 levels in acute ethanol-intoxicated mice and in LPS-stimulated RAW264.7 cells. nih.gov In rats, diallyl sulfide (B99878) (a related compound) increased the activities of GST, glutathione reductase, and catalase in the lungs. acs.orgnih.gov However, in another study, high doses of diallyl sulfide were found to decrease hepatic catalase activity in rats and mice. nih.gov
Table 3: Effect of Diallyl Disulfide on Endogenous Antioxidant Enzymes
| Enzyme | Model System | Observed Effect | Putative Mechanism | Reference |
|---|---|---|---|---|
| Glutathione S-transferase (GST) | Rat Lung (Diallyl Sulfide) | Increased activity | Nrf2 activation | acs.orgnih.gov |
| Catalase | Rat Lung (Diallyl Sulfide) | Increased activity | Nrf2 activation | acs.orgnih.gov |
| Heme oxygenase-1 (HO-1) | Acute ethanol-intoxicated mice; LPS-stimulated RAW264.7 cells | Significantly increased levels | Nrf2 activation | nih.gov |
| Superoxide Dismutase (SOD) | General | Activation | - | nih.gov |
| Catalase | Rat and Mouse Liver (Diallyl Sulfide) | Decreased activity at high doses | Not specified | nih.gov |
Antimicrobial Efficacy and Mechanisms
Diallyl disulfide exhibits a broad spectrum of antimicrobial activity, which is attributed to its sulfur-containing structure. nih.govwikipedia.org The antimicrobial potency of diallyl sulfides, including DADS, has been observed to increase with the number of sulfur atoms in the molecule. nih.govasm.orgresearchgate.net
DADS has demonstrated inhibitory effects against a variety of both Gram-positive and Gram-negative bacteria. nih.govtandfonline.com Its mechanisms of action include the disruption of bacterial cell membranes and interference with crucial cellular processes. caringsunshine.com
Pseudomonas aeruginosa : DADS has been shown to inhibit virulence factors of this opportunistic pathogen. nih.gov It interferes with the quorum sensing (QS) systems of P. aeruginosa (las, rhl, and pqs), which regulate the production of factors like elastase and pyocyanin, as well as swarming motility. nih.govnih.govfrontiersin.org By inactivating key QS genes, DADS effectively reduces the pathogenicity of the bacterium without necessarily affecting its growth. nih.govresearchgate.net
Escherichia coli : Studies have demonstrated that DADS possesses antibacterial properties against E. coli. tandfonline.comnih.gov It has been shown to inhibit the growth of this bacterium and can enhance the antibiotic effect of drugs like gentamicin. nih.gov
Helicobacter pylori : DADS exhibits dose-dependent bactericidal effects against H. pylori, a bacterium linked to peptic ulcers. wikipedia.orgnih.govbrieflands.com Research indicates that DADS can inhibit the activity of the arylamine N-acetyltransferase (NAT) enzyme in H. pylori, which is crucial for its metabolism and survival. nih.gov The minimum inhibitory concentration (MIC) for DADS against H. pylori has been reported in the range of 100 to 200 µg/ml. nih.govasm.orgresearchgate.net
Staphylococcus aureus : DADS is active against various strains of S. aureus, including methicillin-resistant S. aureus (MRSA). caringsunshine.comresearchgate.netcapes.gov.br Its proposed mechanisms involve disrupting the bacterial cell membrane and interfering with quorum sensing, which is vital for bacterial communication and virulence. caringsunshine.com
Table 1: Antibacterial Activity of Diallyl Disulfide (DADS)
| Organism | Observed Effect | Mechanism/Finding | Reference |
|---|---|---|---|
| Pseudomonas aeruginosa | Inhibition of virulence factors (elastase, pyocyanin), swarming motility, and biofilm formation. | Inactivates key quorum sensing (QS) genes (las, rhl, pqs). | nih.govnih.govfrontiersin.org |
| Escherichia coli | Growth inhibition. | Acts as an antibacterial compound and can enhance the effect of gentamicin. | nih.govnih.gov |
| Helicobacter pylori | Bactericidal effect; MIC: 100-200 µg/ml. | Decreases arylamine N-acetyltransferase (NAT) activity. | nih.govasm.orgnih.gov |
| Staphylococcus aureus (including MRSA) | Inhibition of viability. | Disrupts bacterial cell membrane and interferes with quorum sensing. | caringsunshine.comresearchgate.net |
DADS has shown significant efficacy against pathogenic fungi.
Candida albicans : This opportunistic yeast is susceptible to DADS. nih.gov The compound's antifungal effect includes the inhibition of biofilm formation by preventing the transition from yeast to the more virulent hyphal form. nih.gov Studies have shown that DADS can reduce the secretion of enzymes like protease and phospholipase from C. albicans. nih.govresearchgate.net It also demonstrates a synergistic interaction with conventional antifungal drugs such as fluconazole (B54011) and amphotericin B. rsdjournal.orgresearchgate.netrsdjournal.org
Aspergillus versicolor : Research has reported that DADS can inhibit the growth of this mold and its production of toxic metabolites. nih.govresearchgate.net
A critical aspect of DADS's antimicrobial action is its ability to disrupt and prevent the formation of biofilms, which are structured communities of microorganisms that are notoriously resistant to antimicrobial agents.
Against Pseudomonas aeruginosa : DADS has been found to decrease biofilm formation by interfering with the bacterium's quorum sensing systems. nih.govfrontiersin.orgresearcher.life
Against Candida albicans : DADS significantly reduces the biofilm biomass of C. albicans. rsdjournal.orgrsdjournal.org This antibiofilm activity is linked to its ability to prevent the morphological switch to hyphae, a critical step in biofilm development. nih.gov
Against Staphylococcus aureus : The compound has been shown to reduce the viability of biofilm-associated S. aureus cells. caringsunshine.com
Preclinical studies have explored the antiviral potential of DADS against several viruses.
HIV-1 : Early research indicated that DADS could inhibit the proliferation of cells infected with Human Immunodeficiency Virus-1 (HIV-1). nih.gov The transactivator of transcription (Tat) protein from HIV has been linked to oxidative stress, a condition that can be modulated by compounds like DADS. nih.gov
Dengue Virus : DADS has been observed to exert anti-inflammatory and antioxidant effects during Dengue virus (DENV) infection. nih.govnih.govfao.org While it reduces inflammation, some studies suggest it does not significantly affect the levels of viral infection itself. nih.govresearchgate.net The reduction in inflammation is attributed to its effects on the oxidative stress response. nih.govresearchgate.net
Anticarcinogenic and Chemopreventive Actions
Diallyl disulfide has been extensively investigated for its anticancer properties, demonstrating the ability to inhibit the proliferation of various cancer cells. nih.govnih.govlongdom.org The mechanisms behind these actions are multifaceted, involving the regulation of cell cycle progression and the induction of apoptosis. nih.gov
DADS influences cell proliferation by arresting the cell cycle at different phases, thereby preventing cancer cells from dividing and multiplying. nih.govlongdom.org
Cell Cycle Arrest : DADS has been shown to induce cell cycle arrest, often at the G2/M phase, in several cancer cell lines, including human colon cancer (SW480, HT-29) and esophageal carcinoma (ECA109) cells. frontiersin.org This arrest is frequently associated with the downregulation of key regulatory proteins like cyclin B1. frontiersin.org
Inhibition of Proliferation : In human breast cancer cell lines (both estrogen receptor-positive and -negative), DADS inhibits growth with an IC50 ranging from 1.8 to 18.1 μM. oup.com This growth inhibition is attributed to the suppression of cell division rates and the induction of apoptosis. oup.com The antiproliferative effect is also observed in vivo, where DADS treatment reduced tumor weight and size in mouse models of colon and esophageal cancer. frontiersin.org The reduction in proliferation is often confirmed by a decrease in the expression of proliferating cell nuclear antigen (PCNA). frontiersin.orgoup.com
Table 2: Effect of Diallyl Disulfide (DADS) on Cancer Cell Proliferation and Cell Cycle
| Cancer Type | Cell Line | Observed Effect | Mechanism | Reference |
|---|---|---|---|---|
| Breast Cancer | KPL-1, MCF-7, MDA-MB-231, MKL-F | Inhibition of cell growth (IC50: 1.8–18.1 μM). | Induction of apoptosis; suppression of cell division. | oup.com |
| Colon Cancer | SW480 | Decreased cell proliferation. | G2/M phase cell cycle arrest; downregulation of cyclin B1 and PCNA. | frontiersin.org |
| Colon Cancer | HT-29 | Suppressed growth. | G2/M phase arrest through alteration of intracellular redox environment. | frontiersin.org |
| Esophageal Carcinoma | ECA109 | Reduced proliferation. | Suppression of PCNA expression. | frontiersin.org |
Induction of Programmed Cell Death (Apoptosis, Autophagy, Differentiation) in Cancer Cells
Diallyl disulfide has been shown to induce programmed cell death in various cancer cell types through multiple mechanisms, including apoptosis, autophagy, and cellular differentiation. nih.gov
Apoptosis:
DADS is a potent inducer of apoptosis in cancer cells. nih.gov Studies have shown that it can trigger apoptosis in breast, prostate, and lung cancer cells. nih.gov The pro-apoptotic mechanism of DADS is multifaceted and involves the modulation of key regulatory proteins. oup.com A primary pathway implicated is the mitochondria-mediated intrinsic pathway. nih.govsciepub.com DADS has been observed to induce the translocation of the pro-apoptotic protein Bax to the mitochondria, which in turn leads to the release of cytochrome c. nih.gov This event subsequently activates caspase-9 and the executioner caspase-3, culminating in apoptotic cell death. nih.gov The induction of apoptosis by DADS is often characterized by an increased ratio of Bax to the anti-apoptotic protein Bcl-2. frontiersin.org
In human osteosarcoma MG-63 cells, DADS treatment led to an increased apoptotic ratio in a dose-dependent manner. nih.gov This was accompanied by elevated levels of caspase-3 and Bax, and a decrease in Bcl-2. nih.gov Similarly, in breast cancer cell lines, DADS-induced apoptosis is mediated by the activation of caspase-3 and alterations in the Bcl-2 family of proteins, including the upregulation of Bax and downregulation of Bcl-xL. oup.com The process is also associated with an increase in intracellular calcium levels, which contributes to caspase-3 activation and cytochrome c release. nih.gov
| Cell Line | Key Apoptotic Events Induced by DADS |
| Breast, Prostate, Lung Cancer Cells | Bax translocation, cytochrome c release, activation of caspase-9 and caspase-3. nih.gov |
| Human Osteosarcoma MG-63 Cells | Increased apoptotic ratio, elevated caspase-3 and Bax, decreased Bcl-2. nih.gov |
| Breast Cancer Cell Lines (KPL-1, MCF-7, MDA-MB-231, MKL-F) | Upregulation of Bax, downregulation of Bcl-xL, activation of caspase-3. oup.com |
| Human Leukemia HL-60 Cells | Activation of caspase-3. researchgate.net |
Autophagy:
In addition to apoptosis, DADS can induce autophagy, a cellular self-degradation process, in cancer cells. In human osteosarcoma MG-63 cells, DADS treatment resulted in the formation of autophagosomes, as indicated by the high expression of LC3-II protein. nih.gov The study also found that inhibiting autophagy with 3-methyladenine (B1666300) weakened DADS-induced apoptosis, suggesting a component of autophagy-mediated cell death. nih.gov The induction of both apoptosis and autophagy by DADS in these cells was linked to the inhibition of the PI3K/Akt/mTOR signaling pathway. nih.gov Similarly, in hepatocellular carcinoma HepG2 cells, the combination of DADS and sorafenib (B1663141) elicited autophagic cell death, evidenced by the upregulation of LC3 expression. mdpi.com
Differentiation:
DADS has also been reported to induce differentiation in some cancer cell lines. In the human gastric cancer cell line MGC803, treatment with DADS led to morphological changes indicative of differentiation, such as a lower nucleocytoplasmic ratio and the formation of gland-like structures. nih.gov This differentiation effect was associated with alterations in ERK activity. nih.gov DADS has also been shown to cause the differentiation of DS19 mouse erythroleukemic cells, a process potentially mediated by the induction of histone acetylation. oup.com
Inhibition of Cancer Cell Migration and Invasion
A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues, leading to metastasis. DADS has demonstrated the capacity to inhibit these processes in various cancer models. frontiersin.orgnih.gov The anti-metastatic effects of DADS are largely attributed to its ability to modulate the expression and activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating cell movement. nih.govlongdom.org
In human colon cancer colo 205 cells, DADS was shown to inhibit migration and invasion by downregulating the expression of MMP-2, MMP-7, and MMP-9. nih.gov This inhibition was linked to the suppression of several signaling pathways, including PI3K, Ras, MEKK3, MKK7, ERK1/2, JNK1/2, and p38. nih.gov Furthermore, DADS has been found to inhibit the epithelial-mesenchymal transition (EMT), a key process in cancer invasion and metastasis. frontiersin.org In breast cancer cells, DADS was shown to reverse EMT by inactivating the β-catenin signaling pathway. longdom.org It also inhibited the invasion and migration of MCF-7 breast cancer cells by down-regulating the expression of vimentin (B1176767) and MMP-9 and up-regulating E-cadherin, which was mediated through the downregulation of p38 activity in the TGF-β signaling pathway. longdom.org In HL-60 leukemia cells, DADS inhibited migration and invasion through the suppression of the Src signaling pathway. nih.gov
| Cancer Cell Type | Key Mechanisms of Migration/Invasion Inhibition by DADS |
| Human Colon Cancer (colo 205) | Inhibition of MMP-2, -7, and -9 expression via downregulation of PI3K, Ras, and MAPK pathways. nih.gov |
| Breast Cancer | Inactivation of β-catenin signaling; downregulation of vimentin and MMP-9; upregulation of E-cadherin via p38/TGF-β pathway. longdom.org |
| Lung Cancer (A549) | Inhibition of MMP-2 and MMP-9 generation; suppression of Nrf2 signaling. frontiersin.org |
| Gastric Cancer | Downregulation of uPAR, leading to inhibition of the ERK/Fra-1 pathway. longdom.org |
| HL-60 Leukemia Cells | Suppression of the Src signaling pathway. nih.gov |
Targeting of Cancer Stem Cell Phenotypes and Self-Renewal Pathways
Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, progression, and resistance to therapy. Emerging evidence suggests that DADS can target these CSCs. In breast cancer stem cells, DADS was found to suppress cell stemness and glucose metabolism. nih.govnih.gov In vivo studies showed that DADS inhibited the proliferation and metastasis of these cells by targeting the CD44/PKM2/AMPK signaling pathways. nih.gov Another organosulfur compound from garlic, diallyl trisulfide (DATS), has also been shown to inhibit renal CSCs by suppressing the transcription factor Nanog, which is crucial for maintaining stemness. tandfonline.com
Neuroprotective Potential and Associated Mechanisms
DADS has demonstrated neuroprotective effects in preclinical models of neurological damage. nih.govkoreascience.krgreenmedinfo.comkoreamed.org Studies have shown its potential to attenuate neuropathic pain. nih.govkoreascience.krgreenmedinfo.comkoreamed.org In a rat model of chronic constriction injury-induced neuropathic pain, DADS administration led to a significant reduction in pain. nih.govkoreascience.kr This effect was associated with the restoration of hydrogen sulfide (H₂S), brain-derived neurotrophic factor (BDNF), and nuclear factor erythroid 2-related factor 2 (Nrf2) levels in the sciatic nerve and dorsal root ganglia. nih.govkoreascience.kr The neuroprotective mechanism appears to involve the activation of the H₂S-BDNF-Nrf2 signaling pathway. nih.govkoreascience.krgreenmedinfo.comkoreamed.org Another garlic-derived compound, diallyl sulfide (DAS), has been shown to protect the brain from ischemia/reperfusion injury by exerting anti-apoptotic effects, including the reduction of caspase-3 expression and an increase in Bcl-2 expression. nih.gov
Cardiovascular Protective Actions and Related Pathways
DADS exhibits protective effects on the cardiovascular system. nih.gov It has been shown to improve cardiac dysfunction in diabetic rats by inhibiting both death receptor-dependent and mitochondrial-dependent apoptotic pathways, while enhancing the PI3K/Akt survival pathway. nih.govphysiology.org Furthermore, DADS can ameliorate myocardial hypertrophy by enhancing mitochondrial biogenesis and function. nih.gov The cardiovascular protective effects of garlic and its constituents are also linked to their ability to act as hydrogen sulfide (H₂S) donors. nih.gov H₂S is known to have various cardioprotective roles. Diallyl trisulfide (DATS), a related compound, has been extensively studied for its cardioprotective effects, which are attributed to its anti-apoptotic, anti-inflammatory, and antioxidant properties. nih.govdntb.gov.uaresearchgate.net
| Condition | Cardiovascular Protective Mechanisms of DADS/Related Compounds |
| Diabetic Cardiomyopathy | Inhibition of death receptor-dependent and mitochondria-dependent apoptosis; enhancement of PI3K/Akt pathway. nih.govphysiology.org |
| Myocardial Hypertrophy | Enhancement of mitochondrial biogenesis and function. nih.gov |
| General Cardioprotection | Acting as a hydrogen sulfide (H₂S) donor. nih.gov |
Detoxification and Organoprotective Effects
DADS plays a role in detoxification and protecting organs from various xenobiotic-induced injuries. wikipedia.orgnih.gov It can enhance the activity of metabolizing enzymes that detoxify carcinogens. frontiersin.org
Hepatotoxicity:
Preclinical studies have demonstrated the hepatoprotective effects of DADS against toxins such as acetaminophen (B1664979). nih.gov In a rat model of acetaminophen-induced acute hepatotoxicity, pretreatment with DADS effectively attenuated liver injury and oxidative stress. nih.gov The protective mechanisms include the suppression of cytochrome P450 2E1 (CYP2E1), which is involved in the metabolic activation of acetaminophen, enhancement of antioxidant enzyme activities, and suppression of nuclear factor kappa B (NF-κB) activation, thereby reducing inflammation. nih.gov DADS also protected against oxidative stress-mediated JNK activation and subsequent hepatocellular apoptosis. nih.gov
Nephrotoxicity:
DADS has also been shown to be protective against kidney damage induced by various substances. nih.govnih.gov In a model of glycerol-induced nephrotoxicity in rats, DADS attenuated renal damage, and this protective effect was linked to the peroxisome proliferator-activated receptor-γ (PPAR-γ) pathway. nih.gov DADS also mitigated glycerol-induced renal oxidative stress. nih.gov In cases of acetaminophen-induced nephrotoxicity, DADS pretreatment significantly reduced kidney injury, oxidative damage, and apoptotic changes. nih.gov The protective mechanisms are thought to involve the inhibition of CYP2E1-mediated metabolic activation of acetaminophen and the suppression of NF-κB-mediated inflammation. nih.gov Furthermore, DADS has shown protective effects against doxorubicin-induced nephropathy by enhancing Nrf2-mediated antioxidant activity. scielo.br
| Toxin | Organ | Protective Mechanisms of DADS |
| Acetaminophen | Liver | Suppression of CYP2E1, enhancement of antioxidant enzymes, suppression of NF-κB and JNK activation. nih.gov |
| Glycerol | Kidney | Activation of PPAR-γ pathway, reduction of oxidative stress. nih.gov |
| Acetaminophen | Kidney | Inhibition of CYP2E1, antioxidant, anti-apoptotic, and anti-inflammatory effects via NF-κB inhibition. nih.gov |
| Doxorubicin | Kidney | Enhancement of Nrf2-mediated antioxidant activity. scielo.br |
Modulation of Phase II Detoxification Enzymes
Diallyl disulfide (DADS) has been shown to be a significant modulator of phase II detoxification enzymes, which play a crucial role in protecting cells from electrophilic toxins and oxidative stress. wikipedia.org This activity is a key component of its potential chemopreventive properties, as it enhances the detoxification and excretion of carcinogens. acs.orgnih.gov Research indicates that DADS boosts the activities of a wide array of phase II enzymes across various tissues, including the liver, intestine, kidneys, and lungs. nih.gov
Studies in rat models have demonstrated the broad-spectrum inducing effects of DADS. nih.gov It significantly increases the activities of enzymes such as glutathione S-transferase (GST), NAD(P)H: quinone oxidoreductase 1 (NQO1 or QR), microsomal epoxide hydrolase (mEH), and UDP-glucuronosyltransferase (UGT). nih.govnih.gov One study found that DADS was unique among several tested organosulfur compounds in its ability to induce QR activity and dramatically increase the levels of the pi class of GST (GSTP1) in all four tissues analyzed. nih.gov Another study noted that DADS significantly increased the activities of GST, quinone reductase, and the antioxidant enzyme glutathione peroxidase. nih.gov
The molecular mechanisms underlying the induction of these enzymes by Diallyl Disulfide are multifaceted and involve the activation of specific signaling pathways. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. nih.govresearchgate.net Under normal conditions, Nrf2 is bound to its repressor, Keap1, which facilitates its degradation. nih.gov Diallyl Disulfide can interfere with this process, protecting Nrf2 from proteasomal degradation and promoting its accumulation in the nucleus. nih.gov Once in the nucleus, Nrf2 binds to the ARE, a regulatory sequence in the promoter region of genes that encode for phase II enzymes, thereby initiating their transcription. researchgate.netnih.gov
In addition to the Nrf2-ARE pathway, other signaling cascades are involved, particularly in the upregulation of specific enzymes like GSTP. Research has shown that Diallyl Disulfide concentration-dependently induces both GSTP protein and mRNA expression. acs.orgnih.gov This induction is linked to the activation of activator protein-1 (AP-1). acs.orgnih.gov The mechanism involves the phosphorylation of c-Jun NH2-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), which are components of the mitogen-activated protein kinase (MAPK) pathway. acs.orgacs.org The activation of the JNK-AP-1 and ERK-AP-1 signaling pathways enhances the binding of the AP-1 transcription factor to a specific enhancer element in the GSTP gene, leading to its increased expression. nih.govacs.org
The table below summarizes key research findings on the induction of Phase II enzymes by Diallyl Disulfide.
| Enzyme | Model/Tissue | Key Findings | Signaling Pathway |
| Glutathione S-Transferase (GST) | Rat Liver, Intestine, Kidney, Lung | Significantly increased GST activity and induced GSTs of alpha, mu, and pi classes. nih.gov | Nrf2-ARE nih.gov |
| GST pi class (GSTP) | Clone 9 Cells | Concentration-dependent induction of GSTP protein and mRNA expression. acs.orgnih.gov | JNK-AP-1, ERK-AP-1 nih.govacs.org |
| NAD(P)H: Quinone Oxidoreductase 1 (NQO1/QR) | Rat Liver, Intestine, Kidney, Lung | Significantly induced QR activity. nih.govnih.gov | Nrf2-ARE researchgate.net |
| Microsomal Epoxide Hydrolase (mEH) | Rat Liver, Intestine, Kidney | Increased mEH levels. nih.gov | N/A |
| UDP-Glucuronosyltransferase (UGT) | Rat Liver | Induced UGT activity. nih.gov | N/A |
Structure Activity Relationship Sar Studies of Diallyl Disulfide
Elucidation of Structural Determinants for Biological Potency
The biological potency of diallyl disulfide is significantly influenced by its unique chemical structure, characterized by two allyl groups linked by a disulfide bond (C=CCSSCC=C). uni.lusigmaaldrich.com Comparisons with related organosulfur compounds from garlic, such as diallyl sulfide (B99878) (DAS) and diallyl trisulfide (DATS), have provided insights into the key structural determinants of DADS activity. Studies have shown that the presence of both the diallyl and disulfide groups is important for certain biological effects. researchgate.net
For instance, in studies evaluating the inhibition of cancer cell growth, DADS was found to be more effective than isomolar (B1166829) concentrations of related compounds like S-allyl cysteine, dipropyl disulfide (DPDS), allyl chloride, allyl glycidyl (B131873) ether, and allyl alcohol, highlighting the critical role of the diallyl disulfide moiety. researchgate.net The disulfide bond (S-S) is known to be labile and can be cleaved by intracellular nucleophiles like glutathione (B108866) and thioredoxins, which can disrupt cellular homeostasis and contribute to biological effects. mdpi.com The allyl groups also play a role in the lipophilicity and reactivity of the molecule. nih.gov
Research comparing DADS, DAS, and DATS indicates that the number of sulfur atoms in the polysulfide chain can influence activity and mechanisms. For example, DATS, with three sulfur atoms, is often reported to have more potent anticancer activity than DADS and DAS in certain contexts. This suggests that while the diallyl groups are important, the length and nature of the sulfur chain significantly modulate the biological outcome. nih.govresearchgate.netxjtu.edu.cn
Analysis of Activity Landscapes through Dual-Activity Difference (DAD) Maps
A DAD map typically plots the activity difference for one target on the x-axis and the activity difference for a second target on the y-axis, for all possible pairs of compounds in a dataset. nih.govmdpi.com The structural similarity between compound pairs can be represented by color or size of the data points. This visualization helps in identifying regions of the activity landscape that exhibit different SAR patterns. nih.govmdpi.com
Identification of Single, Dual, and Triple-Target Activity Cliffs
Activity cliffs are key features in activity landscapes, defined as pairs of compounds with high structural similarity but large differences in biological activity. mdpi.comrsc.org When analyzing multi-target data using DAD maps, different types of activity cliffs can be identified:
Single-Target Activity Cliffs: Pairs of structurally similar compounds with a significant activity difference against only one target. These are often represented by points far from the origin along one axis of the DAD map. nih.govnih.gov
Dual-Target Activity Cliffs: Pairs of structurally similar compounds with significant activity differences against two targets. These appear as points distant from the origin in both directions on the DAD map. nih.govnih.gov DAD maps are particularly useful for identifying "activity switches" or "selective switches," where a small structural change leads to an opposite effect on the activity against two different targets. nih.govrsc.org
Triple-Target Activity Cliffs: For datasets with activity against three targets, Triple-Activity Difference (TAD) maps, an extension of DAD maps, can be used to identify compounds with significant activity differences against three targets. nih.govrsc.org
Applying DAD map analysis to a dataset of DADS and its analogs tested against multiple biological targets (e.g., different enzymes, cell lines, or signaling pathways) could reveal specific structural modifications that lead to significant changes in activity or selectivity, thus highlighting potential areas for targeted structural optimization.
Characterization of Structure-Activity Relationship Smooth Regions
In contrast to activity cliffs, activity landscapes can also exhibit "smooth regions." These regions consist of compound pairs where small structural changes correlate with only small or gradual changes in biological activity. mdpi.com On a DAD map, smooth regions would be represented by clusters of data points close to the origin, indicating that structurally similar compounds have similar activity profiles across the two targets. mdpi.com
Identifying smooth regions is important because they represent areas where gradual structural modifications are likely to lead to predictable changes in activity, which can be beneficial for optimizing potency or other pharmacological properties without drastically altering the activity profile. Analyzing the smooth regions in a DAD map of DADS derivatives could help in understanding which parts of the molecule can be modified while retaining a desired activity profile or introducing subtle modulations.
Impact of Chemical Modifications on Specific Molecular Interactions
Chemical modifications to the diallyl disulfide structure can significantly impact its interactions with biological targets, thereby altering its activity. Studies comparing DADS with related organosulfur compounds illustrate this principle. For example, the difference in activity between DADS, DAS (with one sulfur), and DATS (with three sulfurs) is attributed to the varying reactivity and metabolic fates influenced by the number of sulfur atoms. nih.govresearchgate.netxjtu.edu.cn The disulfide bond in DADS can undergo thiol-disulfide exchange reactions, which are crucial for some of its biological effects, such as the release of hydrogen sulfide (H2S). caymanchem.com The presence and position of the allyl groups also influence lipophilicity, which affects cellular uptake and interaction with hydrophobic regions of proteins. nih.gov
Modifications to the allyl groups or the introduction of other functional groups can lead to derivatives with altered potency, selectivity, or mechanisms of action. For instance, studies on synthetic benzyl (B1604629) analogs of DADS and their selenium counterparts have explored the impact of substituting the allyl groups with substituted benzyl groups. researchgate.net These modifications resulted in compounds with varied anti-proliferative activities against cancer cell lines, demonstrating that changes distal to the disulfide bond can still influence biological outcomes, likely by affecting binding affinity or metabolic stability. researchgate.net Similarly, the design of multifunctional DADS derivatives for Alzheimer's disease treatment involved modifying the DADS structure to improve stability while aiming to retain anti-AD properties and introduce additional functionalities like metal chelation. researchgate.net
These findings underscore that specific chemical modifications can tune the interaction of DADS derivatives with enzymes, receptors, or other cellular components, leading to altered biological responses. Understanding these relationships at a molecular level is key to designing more potent and selective DADS-based therapeutic agents.
Computational Approaches for SAR Prediction
Computational approaches play an increasingly important role in predicting and understanding the SAR of compounds like diallyl disulfide. Techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are employed to gain insights into how structural features relate to biological activity and pharmacokinetic properties. researchgate.netresearchgate.netdergipark.org.trtandfonline.comnih.gov
Molecular docking simulations can predict the binding affinity and interaction modes of DADS and its derivatives with target proteins. researchgate.netdergipark.org.tr By simulating the binding of different DADS analogs to the active site of an enzyme or receptor, researchers can identify key residues involved in the interaction and understand how structural modifications might affect binding strength or specificity. For example, molecular docking has been used to study the potential inhibitory effect of DADS on targets like EGFR mutants and SARS-CoV-2 proteins. dergipark.org.trnih.gov
QSAR modeling aims to build mathematical models that correlate structural descriptors of compounds with their biological activity. By analyzing a dataset of DADS derivatives with known activities, QSAR models can identify the structural features (e.g., lipophilicity, electronic properties, spatial arrangement of atoms) that are most important for activity and predict the activity of new, unsynthesized analogs.
ADMET prediction tools are used to estimate the pharmacokinetic properties and potential toxicity of compounds based on their structure. researchgate.netdergipark.org.trtandfonline.com While outside the strict scope of this article, understanding the predicted ADMET profiles of DADS derivatives is crucial in the drug discovery process and is often integrated with SAR studies to design compounds with favorable properties.
Computational studies, such as density functional theory (DFT) calculations, can also provide insights into the electronic structure and reactivity of DADS, helping to explain its mechanisms of action at a fundamental level. researchgate.net The consistency of various computational outputs can help justify the potential of DADS and its derivatives for therapeutic applications. researchgate.net
Advanced Analytical Methodologies in Diallyl Disulfide Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for separating DADS from complex mixtures and quantifying its presence. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)
HPLC coupled with Diode Array Detection (DAD) is a common and effective method for the separation and quantification of diallyl disulfide, often alongside other organosulfur compounds found in sources like garlic semanticscholar.orgconicet.gov.armaxwellsci.com. HPLC-DAD allows for the separation of DADS based on its polarity and interaction with the stationary phase, while the DAD provides detection across a range of wavelengths, enabling the identification and quantification of compounds based on their UV-Vis absorption spectra conicet.gov.ar.
Research has demonstrated the successful application of HPLC for analyzing DADS in various garlic-based products maxwellsci.com. For instance, studies have utilized reversed-phase HPLC with C18 columns for the separation of DADS semanticscholar.orgconicet.gov.ar. Mobile phases typically involve mixtures of acetonitrile (B52724) and water semanticscholar.orgconicet.gov.ar. The specific gradient or isocratic conditions are optimized to achieve adequate separation of DADS from co-eluting compounds. Detection is commonly performed using a DAD, monitoring absorbance at wavelengths characteristic of organosulfur compounds conicet.gov.ar.
Validation studies for HPLC methods used in DADS analysis have shown good linearity, accuracy, and precision semanticscholar.org. For example, a validation study reported a correlation coefficient (r) of 0.9999 for DADS in a specific concentration range semanticscholar.org. The limits of detection (LOD) and quantification (LOQ) for DADS using validated HPLC methods have been determined, indicating the sensitivity of the technique for trace analysis semanticscholar.org.
Table 1: Typical HPLC Parameters for Diallyl Disulfide Analysis
| Parameter | Value/Description | Source Example |
| Column Type | C18 Reversed-Phase | semanticscholar.orgconicet.gov.ar |
| Mobile Phase | Acetonitrile:Water mixtures (Gradient) | semanticscholar.orgconicet.gov.ar |
| Detection | Diode Array Detector (DAD) | conicet.gov.ar |
| Detection Wavelength | UV-Vis (Compound-dependent) | conicet.gov.ar |
| Flow Rate | Typically in mL/min range | chula.ac.th |
| Temperature | Often controlled (e.g., 25°C, 30°C) | semanticscholar.orgchula.ac.th |
HPLC-DAD is valuable for routine analysis and quality control of DADS in various samples, providing reliable separation and quantification data.
Integration of Mass Spectrometry (HPLC-DAD-ESI/MS) for Structural Characterization
Coupling HPLC-DAD with Mass Spectrometry (MS), particularly Electrospray Ionization (ESI-MS), provides a powerful tool for the detailed structural characterization and identification of diallyl disulfide and related compounds in complex matrices chula.ac.th. HPLC-DAD-ESI/MS allows for the separation by HPLC, simultaneous detection by DAD, and mass analysis by MS, offering both chromatographic and mass spectral information.
ESI-MS is often used in conjunction with tandem MS (MS/MS) to obtain fragmentation patterns that aid in confirming the structure of DADS and differentiating it from isomers or other compounds with similar chromatographic retention times chula.ac.th. While ESI can be less efficient for nonpolar compounds like DADS compared to more polar molecules, techniques like Atmospheric Pressure Photoionization (APPI) or Coordination Ion Spray (CIS-MS) with adduct formation (e.g., with Ag+) have been explored for improved ionization of such organosulfur compounds jst.go.jpresearchgate.net.
Research using HPLC coupled with ESI-MS/MS has been applied to characterize organosulfur compounds in Allium species chula.ac.th. The fragmentation patterns observed in MS/MS experiments provide crucial data points for confirming the molecular identity of DADS and studying its potential metabolites or transformation products. Although the resolution of ESI-MS/MS may vary, it enables the characterization of multiple organosulfur compounds in a single analysis chula.ac.th.
Spectroscopic Methods for Compound Characterization
Spectroscopic techniques provide insights into the molecular structure and functional groups of diallyl disulfide.
Infrared (IR) Spectroscopy Applications
Infrared (IR) spectroscopy is a valuable technique for confirming the presence of specific functional groups within the diallyl disulfide molecule and verifying its chemical structure acs.orgrsc.orgresearchgate.net. FTIR (Fourier Transform Infrared) spectroscopy is commonly used, allowing for the acquisition of high-resolution spectra.
The IR spectrum of DADS exhibits characteristic absorption bands corresponding to its functional groups, such as C-H stretching vibrations, alkenyl C=C stretches, and C-S stretching vibrations acs.orgresearchgate.net. Analysis of these bands provides confirmatory evidence for the molecular structure of DADS acs.org.
Studies have used FT-IR spectroscopy to verify the incorporation of DADS into polymer matrices or nanoparticles, observing the persistence or shifts of characteristic DADS peaks acs.orgrsc.orgresearchgate.net. For instance, bands around 2929 cm⁻¹ (C-H stretching) and 1635 cm⁻¹ (alkenyl C=C stretch) have been identified in the IR spectrum of DADS researchgate.net. Changes or presence of these bands in the spectra of modified materials indicate the presence and potential interaction of DADS acs.orgresearchgate.net.
Table 2: Characteristic IR Absorption Bands for Diallyl Disulfide
| Wavenumber (cm⁻¹) | Assignment | Source Example |
| ~2929 | C-H stretching | researchgate.net |
| ~1635 | Alkenyl C=C stretch | researchgate.net |
| 850–1300 | C-C stretching | acs.org |
| Other bands | C-S stretching, etc. | acs.orgresearchgate.net |
IR spectroscopy serves as a complementary technique to chromatographic and mass spectrometric methods for comprehensive structural characterization of DADS.
Advanced Imaging Techniques for Cellular Localization and Uptake
Understanding the biological activity of DADS often requires visualizing its interaction with cells, including its uptake and distribution within cellular compartments. Advanced imaging techniques, such as confocal microscopy, are essential for these studies.
Confocal Microscopy for Intracellular Distribution Studies
Confocal microscopy is a powerful technique used to visualize the cellular localization and uptake of diallyl disulfide or formulations containing DADS, such as nanoparticles tandfonline.com. This technique provides high-resolution optical sections of cells, allowing for the visualization of fluorescently labeled compounds and cellular structures in three dimensions.
To study DADS using confocal microscopy, fluorescent probes or labels are typically employed. This can involve labeling DADS directly if chemically feasible and doesn't abolish activity, or more commonly, incorporating fluorescent markers into delivery systems (like nanoparticles) that carry DADS tandfonline.com. Co-staining with fluorescent dyes that target specific cellular organelles (e.g., endoplasmic reticulum, nucleus) allows researchers to determine the intracellular distribution of DADS or its delivery vehicle by observing co-localization of fluorescence signals tandfonline.com.
Studies have utilized confocal microscopy to demonstrate the cellular uptake and internalization of DADS-loaded nanoparticles tandfonline.com. By tracking the fluorescence of the labeled nanoparticles, researchers can observe their entry into cells and their distribution within different cellular compartments over time tandfonline.com. This provides valuable qualitative and sometimes semi-quantitative information about how DADS is delivered to and localized within cells, which is crucial for understanding its mechanisms of action at the cellular level tandfonline.com. Confocal microscopy has also been used in studies involving other diallyl polysulfides to investigate intracellular events like nuclear translocation of target proteins in response to treatment aacrjournals.org.
Method Validation and Quantification Protocols for Diallyl Disulfide
The accurate and reliable quantification of diallyl disulfide (DADS) is crucial for research into its chemical properties, presence in natural sources like garlic, and behavior in various matrices, including biological samples and food products. This necessitates the development and rigorous validation of analytical methodologies. Validation protocols typically follow established guidelines, such as those from the International Conference on Harmonization (ICH), to ensure the method's suitability for its intended purpose a3p.orgtandfonline.com. Key validation parameters include selectivity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) a3p.orgresearchgate.net.
Gas chromatography (GC), often coupled with detectors like the flame ionization detector (FID) or electron-capture detector (ECD), and mass spectrometry (MS or MS/MS), is a widely used technique for the analysis and quantification of DADS due to its volatility semanticscholar.orgingentaconnect.comdoi.org. High-Performance Liquid Chromatography (HPLC), sometimes with UV or photo-diode array (PDA) detection, is also employed, particularly for analyzing less volatile or more complex garlic derivatives that may include DADS researchgate.netnih.govuliege.be.
Method validation studies for DADS quantification in various matrices have been reported. For instance, a simple, rapid, and sensitive GC method with electron-capture detection was developed and validated for the simultaneous quantification of DADS and diallyl trisulfide (DATS) in rat blood. The method validation in rat blood demonstrated accuracy ranging from 92.0 to 112.2% for DADS. Intra- and inter-day precision for DADS ranged from 1.2 to 7.76% and 3.7 to 11.3%, respectively. Absolute recoveries for DADS were between 89.6 and 96.7%. This method was linear over concentration ranges of 50–5000 ng/mL and 1–30 µg/mL, with correlation coefficient (r) values of 0.9989 and 0.9983, respectively. The LOD for DADS was less than 50 ng/mL ingentaconnect.com.
Another study focused on optimizing and validating a GC method with FID for measuring DADS and DATS levels in garlic. The validation criteria, including selectivity, linearity, accuracy, precision, LOD, and LOQ, were met. The linearity test for DADS showed a correlation coefficient (r) of 0.9999 in the concentration range of 0.5–20 µg/mL. The LOD and LOQ for DADS were determined to be 0.3063 µg/mL and 1.0210 µg/mL, respectively. Accuracy, expressed as percentage recovery, ranged from 98.05 to 101.76%, and precision, measured as the coefficient of variation (CV), was ≤ 2% researchgate.netsemanticscholar.org.
In the analysis of DADS in biopesticides containing Allium sativum extract, a GC method with cartridge clean-up using solid phase extraction (SPE) was developed and validated. The calibration curves for DADS showed linearity with a correlation coefficient higher than 0.9998 in the range of 0.5-25 mg L⁻¹. The LOQ for DADS was 0.048 mg L⁻¹. Recovery rates for DADS using this method were reported as 84.8% korseaj.org.
Research involving the pharmacokinetic analysis of DADS in healthy organic dairy cattle after topical applications also involved method validation. For DADS, the LOQ was established as 0.005 µg/mL and the LOD as 0.001 µg/mL in all tissues analyzed nih.gov.
Validation of HPLC methods for the determination of alk(en)yl sulfides, including DADS, in garlic extracts has also been performed according to ICH guidelines. Such methods have been evaluated for sensitivity, linearity, LOD, LOQ, precision (intra- and inter-assay), and accuracy. Excellent linearity (R>0.999) and recovery tests ranging from 85.89 to 106.99% for alk(en)yl sulfides, including DADS, have been reported tandfonline.comresearchgate.net.
Detailed research findings from these validation studies provide specific data on the performance characteristics of the developed analytical methods. These data are essential for demonstrating the reliability and suitability of the methods for quantifying DADS in complex matrices.
Here is a summary of some detailed research findings on method validation parameters for DADS quantification:
| Matrix | Method | Linearity Range | Correlation Coefficient (r) | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Accuracy (% Recovery) | Precision (% RSD/CV) | Reference |
| Rat Blood | GC-ECD | 50–5000 ng/mL, 1–30 µg/mL | 0.9989, 0.9983 | < 50 ng/mL | Not specified | 92.0–112.2 | Intra-day: 1.2–7.76, Inter-day: 3.7–11.3 | ingentaconnect.com |
| Garlic Extract | GC-FID | 0.5–20 µg/mL | 0.9999 | 0.3063 µg/mL | 1.0210 µg/mL | 98.05–101.76 | ≤ 2 (CV) | researchgate.netsemanticscholar.org |
| Biopesticides | GC | 0.5-25 mg L⁻¹ | > 0.9998 | Not specified | 0.048 mg L⁻¹ | 84.8 | Not specified | korseaj.org |
| Animal Tissues | Not specified | Not specified | Not specified | 0.001 µg/mL | 0.005 µg/mL | Not specified | Not specified | nih.gov |
| Black Garlic | GC-FID | 0.1–10 μg/mL | 0.9999 | 0.0096 µg/mL | 0.0210 µg/mL | Not specified | Not specified | jpionline.org |
| Garlic Extracts | HPLC-PDA | Not specified | > 0.999 | Not specified | Not specified | 85.89–106.99 | Intra-day: 0.17–3.75, Inter-day: 0.53–10.83 | tandfonline.comresearchgate.net |
These validated methods and quantification protocols are fundamental for accurately determining DADS concentrations in various samples, supporting research into its properties and potential applications.
Emerging Research Themes and Future Directions for Diallyl Disulfide
Novel Formulation and Delivery Systems
The development of innovative delivery systems is paramount for improving the bioavailability, targeted delivery, and stability of DADS, thereby enhancing its therapeutic index and potentially mitigating adverse effects. dovepress.com
Nanoscience Applications (e.g., Gold Nanoparticles, Niosomes) for Enhanced Bioactivity
Nanoscience presents promising avenues for the delivery of DADS. Gold nanoparticles (GNPs), for instance, have been explored as carriers for DADS. The synthesis and characterization of DADS-induced gold nanoparticles (D-GNPs) have been reported, revealing a characteristic surface plasmon band and a hydrodynamic diameter typically ranging from 70 to 77 nm with a zeta potential of -24.6 mV. rsc.orgrsc.org These D-GNPs have demonstrated dose-dependent cytotoxicity against human leukemic cell lines, showing enhanced anti-proliferative effects compared to free DADS. rsc.orgrsc.org Observations of cellular uptake of D-GNPs in certain cell lines indicate the induction of apoptosis, characterized by nuclear fragmentation and DNA ladder formation. rsc.orgrsc.org
Niosomes, which are vesicular systems formed from non-ionic surfactants, are also under investigation as potential carriers for DADS. nih.govcentralasianstudies.org Studies have described the preparation of DADS-loaded niosomes with sizes around 140 ± 30 nm and encapsulation efficiencies reported between 54% and 75%. nih.govnih.gov Niosome-based formulations of DADS have shown potential in the treatment of disseminated candidiasis in murine models, resulting in more effective fungal clearance and improved survival rates compared to the free form of DADS. nih.gov Niosomes are sometimes favored over liposomes due to their perceived higher chemical stability and cost-effectiveness. centralasianstudies.org
Below is a summary of some nanoscience applications for DADS delivery:
| Nanocarrier Type | Key Findings | Size Range (approx.) | Encapsulation Efficiency (approx.) |
| Gold Nanoparticles | Dose-dependent cytotoxicity in leukemic cell lines; induction of apoptosis; enhanced anti-proliferative effect. rsc.orgrsc.org | 70-77 nm rsc.orgrsc.org | Not specified in search results |
| Niosomes | Potential in treating candidiasis; improved fungal clearance and survival; enhanced antifungal efficacy. nih.gov | 103-140 nm nih.govnih.gov | 54-75% nih.govnih.gov |
Liposomal Encapsulation for Improved Therapeutic Index
Liposomes, structurally similar to niosomes, are also being investigated for the encapsulation of DADS to enhance its delivery and therapeutic index. centralasianstudies.org The limited solubility of DADS in aqueous solutions makes liposomal encapsulation a relevant strategy for improving its bioavailability and therapeutic potential. nih.gov Research efforts have focused on developing DADS-loaded liposomes, including PEGylated formulations. nih.gov These liposomal formulations have been characterized based on parameters such as vesicle size, zeta potential, and drug entrapment efficiency. nih.govderpharmachemica.com For example, one study reported PEGylated DADS liposomes with a size of 114.46 nm and a high entrapment efficiency of 95%. nih.govnih.gov Liposomal encapsulation of DADS has demonstrated promise in increasing the sensitivity of cancer cells and showing synergistic effects when used in combination with other therapeutic agents. nih.govnih.gov These findings suggest that liposomal DADS formulations can facilitate sustained drug delivery and potentially improve therapeutic outcomes. derpharmachemica.com
Here is a summary of liposomal encapsulation findings for DADS:
| Liposome Type | Key Findings | Size (approx.) | Entrapment Efficiency (approx.) |
| PEGylated Liposomes | Increased sensitivity of cancer cells; synergistic effects in combination therapy; high entrapment efficiency; potential for sustained release. nih.govnih.gov | 114.46 nm nih.gov | 95% nih.govnih.gov |
Computational Biology and In Silico Modeling
Computational approaches, such as molecular docking and network pharmacology, are increasingly being employed to elucidate the potential mechanisms of action of DADS and predict its interactions with biological targets. nih.govpensoft.net
Molecular Docking for Ligand-Target Binding Prediction
Molecular docking is a valuable computational technique used to predict the binding modes and affinities between a ligand, such as DADS, and a target protein. This aids in identifying potential molecular targets and understanding the nature of their interaction. Molecular docking studies have been conducted to investigate the binding of DADS to various proteins, including those implicated in cancer and hypertension. pensoft.netrsdjournal.orgdergipark.org.tr For instance, molecular docking has been utilized to explore the interaction of DADS with enzymes like CYP51 in the context of its antifungal activity. rsdjournal.org It has also been applied to study the binding of DADS to EGFR mutants, revealing favorable binding energies. dergipark.org.tr Furthermore, molecular docking has been employed to predict potential targets of DADS in colorectal cancer and its interactions with immunomodulatory cytokines. nih.govplos.org
Here are some examples of molecular docking findings for DADS:
| Target Protein/Enzyme | Predicted Binding Energy (kcal/mol) | Associated Biological Context |
| CYP51 | Not specified in search results | Antifungal activity rsdjournal.org |
| EGFR mutants T790M/C797S | -8.2 dergipark.org.tr | Anticancer potential dergipark.org.tr |
| iNOS | -67.92 plos.org | Immunomodulation plos.org |
| IFN-γ | -61.98 plos.org | Immunomodulation plos.org |
| IL-12 | -73.06 plos.org | Immunomodulation plos.org |
| TNF-α | -57.01 plos.org | Immunomodulation plos.org |
Note: Different studies may utilize varying scoring functions and units for binding energy, which can affect direct comparisons without specific contextual details.
Network Pharmacology for Systems-Level Pathway Analysis
Network pharmacology is a systems-level approach that integrates data from diverse sources to construct networks illustrating drug-target interactions, biological pathways, and disease associations. This provides a more comprehensive understanding of how a compound like DADS might exert its effects within a complex biological system. Network pharmacology studies have been conducted to investigate the mechanisms of DADS, particularly in the context of conditions such as cancer and hypertension. pensoft.netresearchgate.netsci-hub.se By analyzing these interaction networks, researchers can identify key pathways and biological processes modulated by DADS. For example, network pharmacology has been used to predict the mechanisms underlying the effects of DADS in combination therapy for gastric cancer, suggesting roles in modulating endoplasmic reticulum stress and signaling pathways including STAT3/PKC-δ and MAPK. researchgate.netnih.gov This approach is valuable for uncovering the multi-targeted nature of DADS and its potential for synergistic interactions. researchgate.netnih.gov
Integration with Systems Biology and Omics Data
Integrating systems biology approaches with omics data, such as transcriptomics and proteomics, offers a comprehensive perspective on the cellular and molecular alterations induced by DADS. Transcriptomic analysis, which involves studying gene expression profiles, can highlight the pathways and biological processes affected by DADS treatment. For instance, transcriptomic analysis has suggested that DADS may influence glutathione (B108866) synthesis and impact genes related to immunity and oxidative stress. cambridge.orgcambridge.org Proteomics studies, focused on analyzing the complete set of proteins in a cell or tissue, can provide insights into the proteins that are modulated or targeted by DADS. Studies combining transcriptomics and proteomics have been utilized to investigate the effects of structurally related diallyl polysulfanes, revealing their influence on disulfide stress response and protein S-thioallylation. mdpi.com While extensive direct omics studies specifically on DADS were not prominently featured in the search results for this section, the application of these technologies represents a crucial future direction for gaining a deeper, systems-level understanding of DADS's complex biological activities. This integrated approach holds potential for identifying novel targets, biomarkers, and therapeutic strategies associated with DADS.
Proteomic and Transcriptomic Profiling in Response to Diallyl Disulfide
Proteomic and transcriptomic profiling provide comprehensive insights into the molecular changes occurring within cells and tissues upon exposure to DADS. Transcriptomics, the study of the complete set of RNA transcripts, reveals alterations in gene expression, while proteomics, the study of the complete set of proteins, highlights changes in protein abundance and modification. These approaches are crucial for identifying the specific genes and proteins that are modulated by DADS and understanding the downstream signaling pathways involved in its biological effects.
Studies utilizing transcriptomic analysis have demonstrated that DADS can significantly influence gene expression profiles in various cell types. For instance, RNA-seq analysis in ovine rumen epithelial cells exposed to hydrogen peroxide (H₂O₂) revealed that DADS treatment led to differential expression of numerous genes. Compared to cells treated with H₂O₂ alone, DADS pre-treatment resulted in 25 upregulated and 9 downregulated genes cambridge.org. These genes were found to be involved in pathways related to immunity and oxidative stress, suggesting that DADS influences glutathione synthesis through cysteine and methionine metabolism cambridge.org.
Transcriptome analysis has also been employed to investigate the hepatoprotective effects of DADS against alcoholic fatty liver in mice. This research indicated that DADS treatment normalized serum aminotransferase levels and liver antioxidant enzymes, and reduced triglyceride and cholesterol content. Transcriptomic analysis identified canonical pathways involved in the amelioration of liver conditions, including arachidonic acid metabolism, altered T cell and B cell signaling, tryptophan metabolism, and antigen presentation pathway acs.org.
In the context of cadmium chloride toxicity in rat liver cells, transcriptome analysis showed that DADS pre-treatment increased cell viability and significantly altered gene expression compared to cells treated with cadmium chloride alone. DADS pre-treatment resulted in 2597 upregulated and 1784 downregulated genes, highlighting its broad impact on the cellular transcriptome in response to toxic insult nih.gov.
Proteomic approaches have complemented transcriptomic studies by identifying changes at the protein level. A proteomic investigation into human gastric cancer cells treated with diallyl trisulfide (DATS), a related garlic compound, identified 41 unique proteins with significant changes in expression levels, many of which were involved in apoptosis oup.com. While this study focused on DATS, it illustrates the power of proteomics in uncovering protein-level responses to garlic organosulfur compounds. Another study using proteomic approaches in DADS-treated gastric cancer cells identified 23 proteins with statistically significant variations in expression, with 14 downregulated and 9 upregulated proteins frontiersin.orgnih.gov. This research also indicated that DADS can upregulate the expression of retinoid-related orphan receptor α (RORα) in gastric cancer cells nih.gov.
Integrated proteomic and transcriptomic analyses offer a more complete picture of the cellular response to DADS. A study investigating the effects of DADS on Pseudomonas aeruginosa utilized both RNA sequencing and proteome sequencing, identifying over 3,000 differentially expressed genes and 1,133 differentially expressed proteins following DADS treatment. These integrated results provided insights into DADS's influence on quorum sensing systems and virulence factors in this bacterium nih.gov.
These studies collectively demonstrate the utility of proteomic and transcriptomic profiling in elucidating the molecular targets and pathways modulated by DADS, providing a foundation for understanding its diverse biological activities.
Here is a summary of selected findings from transcriptomic and proteomic studies:
| Study Context | Organism/Cell Type | Technology Used | Key Findings Related to DADS | Citation |
| Oxidative stress attenuation | Ovine rumen epithelial cells | RNA-seq | Differential expression of genes involved in immunity and oxidative stress; influence on glutathione synthesis via cysteine and methionine metabolism. | cambridge.org |
| Hepatoprotection against alcoholic fatty liver | C57BL/6 mice liver | Microarray-based transcriptomics | Amelioration of liver condition involving pathways like arachidonic acid metabolism, T/B cell signaling, tryptophan metabolism. | acs.org |
| Attenuation of cadmium chloride toxicity | Rat liver cells | Transcriptome analysis | Significant changes in gene expression profiles, impacting numerous biological processes. | nih.gov |
| Anticancer effects in gastric cancer cells | Human gastric cancer cells | Proteomics | Identification of differentially expressed proteins, including upregulation of RORα. | frontiersin.orgnih.gov |
| Effects on Pseudomonas aeruginosa quorum sensing | Pseudomonas aeruginosa PAO1 | RNA-seq and Proteomics | Differential expression of genes and proteins involved in quorum sensing systems and virulence factors. | nih.gov |
Metabolomic Analysis of Diallyl Disulfide-Mediated Metabolic Shifts
Metabolomics, the large-scale study of small molecules (metabolites) within cells, biofluids, tissues, or organisms, provides a snapshot of the metabolic state and how it is altered by interventions like DADS treatment. Analyzing DADS-mediated metabolic shifts can reveal the downstream functional consequences of the gene and protein expression changes observed in transcriptomic and proteomic studies.
Research has begun to explore the impact of DADS on metabolic pathways. For instance, a study on the effects of DADS on purine (B94841) metabolism in diabetic rats found that DADS influenced the levels of purine metabolites and the activities of enzymes like xanthine (B1682287) oxidase and adenosine (B11128) deaminase, suggesting a role in glycemic control researchgate.netijpp.com. This indicates that DADS can directly or indirectly modulate key metabolic processes involved in conditions like diabetes.
While direct metabolomic studies specifically focused on DADS are emerging, related research on garlic components provides context. A metabolomics study on the effects of dietary garlic skin in black goats revealed alterations in metabolic pathways related to carcass composition and meat quality. Although this study examined garlic skin which contains various compounds, it highlighted how garlic-derived substances can influence lipid metabolism and other pathways mdpi.com. Another integrated proteomic and metabolomic analysis, while not exclusively on DADS, demonstrated how combining these approaches can provide insights into metabolic changes, such as alterations in amino acid and nucleotide metabolism, in response to biological stimuli mdpi.com.
Understanding the metabolic fate of DADS itself is also a crucial aspect of metabolomics. DADS is known to be metabolized in the body, and its metabolites, such as allyl methyl sulfide (B99878) (AMS), can be detected in breath and on the skin surface after garlic ingestion nih.gov. While this specific study focuses on excretion, it underscores the metabolic processing of DADS within the organism.
Future metabolomic studies are needed to comprehensively map the metabolic pathways affected by DADS in various physiological and pathological contexts. This includes identifying specific metabolites whose concentrations are altered, understanding the enzymes involved in these shifts, and linking these metabolic changes to the observed biological effects of DADS. Such studies can provide valuable biomarkers for DADS activity and offer deeper insights into its mechanisms of action.
Potential areas for metabolomic investigation include:
Impact on glucose and lipid metabolism in metabolic disorders.
Influence on pathways related to oxidative stress and inflammation.
Alterations in amino acid and sulfur metabolism.
Identification of DADS metabolites and their biological activities.
Integrating metabolomics data with transcriptomic and proteomic data will be essential for a systems-level understanding of how DADS affects cellular and organismal biology.
Interdisciplinary Research Paradigms for Therapeutic Development
The therapeutic development of DADS necessitates interdisciplinary research paradigms that integrate knowledge and techniques from various scientific fields. Given the multifaceted biological activities of DADS, a comprehensive understanding requires collaboration among chemists, biologists, pharmacologists, clinicians, and data scientists.
One key interdisciplinary approach involves combining synthetic chemistry with biological evaluation. While DADS is a natural product, synthetic methods can be used to produce it or create novel derivatives with potentially enhanced efficacy, stability, or target specificity researchgate.net. Evaluating the biological activities of these synthetic compounds in various in vitro and in vivo models requires expertise from cell biology, molecular biology, and animal physiology.
The application of "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) exemplifies another crucial interdisciplinary paradigm. Analyzing the vast datasets generated by these technologies requires expertise in bioinformatics and computational biology to identify patterns, reconstruct pathways, and develop predictive models of DADS action. Integrating data from multiple omics layers provides a more holistic view of the biological system's response to DADS nih.govmdpi.com.
Furthermore, therapeutic development involves understanding the pharmacokinetics and pharmacodynamics of DADS. This requires expertise in analytical chemistry to measure DADS and its metabolites in biological samples and in pharmacology to study its absorption, distribution, metabolism, and excretion, as well as its interactions with drug targets.
Translating findings from preclinical research to clinical applications necessitates collaboration between basic scientists and clinicians. Designing and conducting clinical trials to evaluate the safety and efficacy of DADS or DADS-based therapies in humans requires expertise in clinical trial design, patient recruitment, and statistical analysis.
Interdisciplinary research is also vital for developing advanced delivery systems for DADS to improve its bioavailability and target delivery. This involves materials science, nanotechnolgy, and pharmaceutical science to design and characterize formulations such as nanoparticles or liposomes nih.gov.
Future research paradigms should focus on:
Systems Biology Approaches: Integrating multi-omics data with computational modeling to create comprehensive models of DADS action.
Target Identification and Validation: Utilizing biochemical and genetic approaches to definitively identify the primary molecular targets of DADS.
Structure-Activity Relationship Studies: Synthesizing DADS analogs and evaluating their biological activities to identify structural features critical for efficacy and specificity.
Combination Therapies: Investigating the potential synergistic effects of DADS in combination with existing therapeutic agents for various diseases.
Clinical Translation: Conducting well-designed clinical trials to assess the therapeutic potential of DADS in relevant patient populations nih.govdovepress.com.
By fostering interdisciplinary collaborations and employing advanced research technologies, the scientific community can accelerate the translation of basic research findings on DADS into effective therapeutic strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
